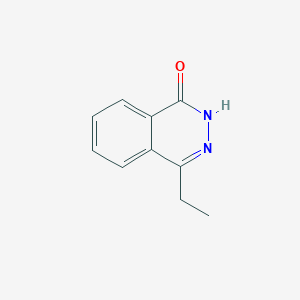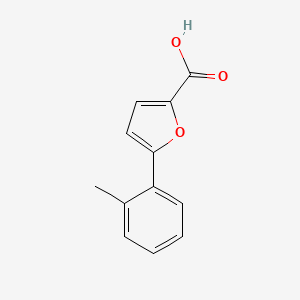
CID 6336845
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6336845 is a compound formed by the combination of aluminum and molybdenum in a 1:3 ratio. This compound is known for its unique properties, including high corrosion resistance, high melting point, and excellent mechanical strength. These characteristics make it suitable for various applications in industries such as aerospace, automotive, and structural engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compd. with molybdenum (1:3) can be achieved through various synthetic routes. One common method involves the reaction of aluminum powder with molybdenum trioxide (MoO3) in a high-temperature environment. The reaction typically occurs at temperatures around 1000°C, where aluminum acts as a reducing agent, converting molybdenum trioxide to molybdenum and forming the desired compound .
Industrial Production Methods: In industrial settings, the production of aluminum, compd. with molybdenum (1:3) often involves the use of advanced techniques such as combustion synthesis. This method involves mixing aluminum powder, molybdenum powder, and molybdenum trioxide in specific molar ratios, followed by ignition in a controlled atmosphere. The resulting exothermic reaction produces the compound with high purity and uniformity .
Analyse Des Réactions Chimiques
Types of Reactions: CID 6336845 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and molybdenum atoms.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of aluminum oxide and molybdenum oxide.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its elemental forms.
Substitution: Substitution reactions can occur when the compound reacts with other elements or compounds, leading to the replacement of one or more atoms within the structure.
Major Products Formed: The major products formed from these reactions include aluminum oxide, molybdenum oxide, and various intermediate compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
CID 6336845 has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Medicine: The compound’s high corrosion resistance makes it suitable for use in medical instruments and prosthetics.
Industry: In the industrial sector, it is employed in the production of high-strength alloys, coatings, and protective layers for various components
Mécanisme D'action
The mechanism of action of aluminum, compd. with molybdenum (1:3) involves its interaction with various molecular targets and pathways. The compound’s high melting point and mechanical strength are attributed to the strong metallic bonds between aluminum and molybdenum atoms. Additionally, the presence of molybdenum enhances the compound’s corrosion resistance by forming a passive oxide layer on the surface, which protects it from further degradation .
Comparaison Avec Des Composés Similaires
- Aluminum, compd. with vanadium (1:3)
- Aluminum, compd. with chromium (1:3)
- Aluminum, compd. with titanium (1:3)
Comparison: Compared to similar compounds, aluminum, compd. with molybdenum (1:3) stands out due to its higher corrosion resistance and mechanical strength. While compounds like aluminum, compd. with vanadium (1:3) and aluminum, compd. with chromium (1:3) also exhibit good mechanical properties, they do not offer the same level of corrosion resistance as the molybdenum compound. Additionally, the molybdenum compound’s high melting point makes it more suitable for high-temperature applications .
Propriétés
InChI |
InChI=1S/Al.3Mo |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPVUDRACAQMSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Mo].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlMo3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065144 |
Source


|
| Record name | Aluminum, compd. with molybdenum (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12003-72-4 |
Source


|
| Record name | Aluminum, compd. with molybdenum (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, compd. with molybdenum (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium, compound with molybdenum (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














